Cas no 10315-11-4 (2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide)
2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide
- Ethanone, 2-bromo-1-(4-piperidinyl)-, hydrobromide (9CI)
- Ketone, bromomethyl 4-piperidyl, hydrobromide (7CI, 8CI)
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- Inchi: 1S/C7H12BrNO.BrH/c8-5-7(10)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H
- InChI Key: IBEVCWBGNNVBEE-UHFFFAOYSA-N
- SMILES: Br.O=C(C1CCNCC1)CBr
Experimental Properties
- Melting Point: 153-155 °C
2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B850960-25mg |
2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide |
10315-11-4 | 25mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B850960-100mg |
2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide |
10315-11-4 | 100mg |
$ 816.00 | 2023-04-18 | ||
| TRC | B850960-250mg |
2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide |
10315-11-4 | 250mg |
$ 1200.00 | 2023-09-08 |
2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide
Introduction to 2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide (CAS No. 10315-11-4)
2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide (CAS No. 10315-11-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Bromopiperidinylacetyl bromide, is a brominated derivative of piperidine, which has garnered considerable attention due to its potential in the development of novel therapeutic agents.
The chemical structure of 2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide consists of a bromoethyl group attached to a piperidine ring, with an additional hydrobromide salt. This unique structure imparts specific pharmacological properties, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of the bromine atom and the piperidine ring provides opportunities for further functionalization and modification, enhancing its utility in drug discovery and development.
Recent research has highlighted the potential of 2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide in the development of drugs targeting central nervous system (CNS) disorders. Studies have shown that compounds derived from this intermediate exhibit potent activity against various neurological conditions, including Alzheimer's disease, Parkinson's disease, and depression. The ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, makes it a promising candidate for further investigation.
In addition to its applications in CNS disorders, 2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide has also been explored for its anti-inflammatory properties. Research has demonstrated that derivatives of this compound can effectively inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest potential therapeutic uses in treating inflammatory diseases like arthritis and inflammatory bowel disease (IBD).
The synthesis of 2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide typically involves the reaction of 4-piperidone with bromoacetyl bromide in the presence of a suitable base. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt. This synthetic route is well-documented and can be optimized for large-scale production, making it an accessible starting material for pharmaceutical research.
The physicochemical properties of 2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide, such as its solubility, stability, and reactivity, have been extensively studied. It is generally stable under standard laboratory conditions but may require careful handling due to its sensitivity to moisture and temperature. These properties are crucial for ensuring the compound's integrity during storage and transportation.
In terms of safety and regulatory compliance, 2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide is classified as a non-hazardous chemical under current guidelines. However, it is important to follow standard laboratory safety protocols when handling this compound to ensure the well-being of researchers and compliance with environmental regulations.
The potential applications of 2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide extend beyond medicinal chemistry. It has also been investigated for use in materials science, particularly in the development of functional polymers and coatings. The unique combination of bromine and piperidine functionalities provides opportunities for designing materials with tailored properties, such as enhanced thermal stability and mechanical strength.
In conclusion, 2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide (CAS No. 10315-11-4) is a multifaceted compound with significant potential in various scientific and industrial applications. Its role in pharmaceutical research, particularly in the development of CNS-targeted drugs and anti-inflammatory agents, highlights its importance as a valuable intermediate. As research continues to uncover new possibilities, this compound is likely to play an increasingly prominent role in advancing medical treatments and materials science innovations.
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